molecular formula C18H18ClN5O4 B2812712 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-85-9

2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No. B2812712
CAS RN: 878423-85-9
M. Wt: 403.82
InChI Key: HBDZARNFLOFUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid” is a complex organic molecule. It has a linear formula of C15H12O3N3Cl1 . It is a solid in form .


Molecular Structure Analysis

The InChI key for this compound is DYGHLYBPUYTONK-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule using various chemical software tools.


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Pharmacological Profile and Enzyme Inhibition

A study highlighted the pharmacological profile of a pyrrolizine derivative, closely related to the compound , which inhibits cyclo-oxygenase and 5-lipoxygenase enzymes. This compound demonstrated significant antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal experiments without causing gastrointestinal damage, showcasing its potential for therapeutic applications (Laufer et al., 1994).

Antimicrobial and Antitubercular Activity

Research into the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines showed that certain derivatives have potential antimicrobial properties. These compounds were tested in vitro for their activities, indicating their potential use in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Another study focused on the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, highlighting their antimycobacterial activity against Mycobacterium tuberculosis. This indicates the potential of these compounds in the treatment of tuberculosis, with several derivatives showing promising antitubercular agents (Kantevari et al., 2011).

Synthesis and Characterization for Drug Development

A study on the complete chemical shift assignment and molecular modeling of two chromene derivatives proposed their potential as leads for new anticancer drugs. This research demonstrates the compound's application in drug development, particularly in designing cancer therapies (Santana et al., 2020).

Aldose Reductase Inhibitors

Research into the synthesis of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids explored their evaluation as aldose reductase inhibitors. Some synthesized compounds showed potent inhibitory activity, suggesting their potential in treating complications related to diabetes (Ogawva et al., 1993).

Safety And Hazards

This compound has been classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . This means it can cause skin irritation, serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4/c1-10-7-22(12-5-3-11(19)4-6-12)17-20-15-14(23(17)8-10)16(27)24(9-13(25)26)18(28)21(15)2/h3-6,10H,7-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDZARNFLOFUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid

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